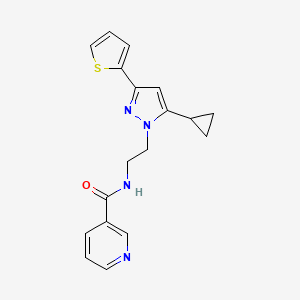

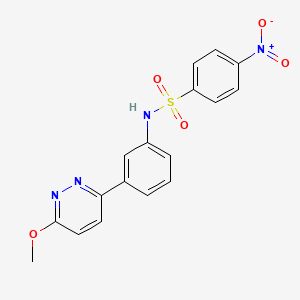

![molecular formula C12H15Cl2NO B2675492 6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197062-03-4](/img/structure/B2675492.png)

6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride (6-CIH) is a synthetic compound from the spiroindole family of compounds. 6-CIH is a small molecule that has been extensively studied for its potential therapeutic applications. 6-CIH has been studied for its ability to interact with various proteins and receptors in the body, and it has been found to have a wide range of biochemical and physiological effects. We will also discuss the possible future directions for research involving 6-CIH.

Aplicaciones Científicas De Investigación

Anticancer Properties

6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .

Neuroprotection and Neurodegenerative Diseases

Studies have explored the neuroprotective effects of this compound. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers are particularly interested in its potential application in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .

Anti-inflammatory Activity

6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride exhibits anti-inflammatory properties. It modulates cytokine production, inhibits NF-κB signaling, and suppresses inflammatory pathways. Investigations are ongoing to explore its therapeutic potential in inflammatory disorders .

Antiviral Applications

Preliminary studies suggest that this compound may inhibit viral replication. Researchers have investigated its activity against RNA viruses, including influenza and hepatitis C. Further research is needed to validate its antiviral efficacy .

Antibacterial Potential

In vitro studies indicate that this compound possesses antibacterial activity against Gram-positive bacteria. Researchers are investigating its mechanism of action and exploring its potential as an alternative antibacterial agent .

Chemical Biology and Medicinal Chemistry

Researchers have synthesized analogs and derivatives of 6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride to optimize its pharmacological properties. These efforts aim to enhance its bioavailability, selectivity, and therapeutic index .

Other Applications

Additional areas of interest include its use as a chemical probe in cellular studies, its potential as a scaffold for drug development, and its role in synthetic chemistry for spirocyclic compound synthesis .

Propiedades

IUPAC Name |

6-chlorospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVILTWCSIJYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2C=CC(=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

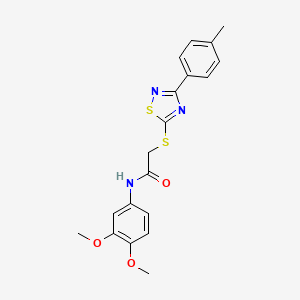

![ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2675409.png)

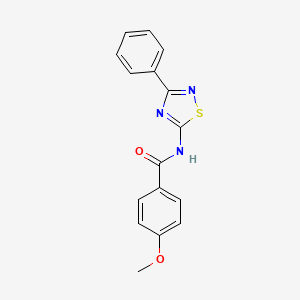

![(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2675412.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675414.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2675419.png)

![N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2675421.png)